(2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
(2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that features a pyrazole ring substituted with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the methyl group. The final step involves the attachment of the (2-aminoethyl)(methyl)amine moiety.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Methylation: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the (2-aminoethyl)(methyl)amine Moiety: This step involves the reaction of the methylated nitropyrazole with (2-aminoethyl)(methyl)amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to convert the nitro group to an amine.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Reduction: The major product of reduction is (2-aminoethyl)(methyl)[(1-methyl-5-amino-1H-pyrazol-3-yl)methyl]amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Chemistry
In chemistry, (2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-aminoethyl)(methyl)[(1-methyl-5-amino-1H-pyrazol-3-yl)methyl]amine: This compound is similar but has an amino group instead of a nitro group.
(2-aminoethyl)(methyl)[(1-methyl-5-chloro-1H-pyrazol-3-yl)methyl]amine: This compound has a chloro group instead of a nitro group.
Uniqueness
(2-aminoethyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
N'-methyl-N'-[(1-methyl-5-nitropyrazol-3-yl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-11(4-3-9)6-7-5-8(13(14)15)12(2)10-7/h5H,3-4,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMATSIRZBADML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C)CCN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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